

Spectroscopic Purity Analysis of 2-Bromo-4-methyl-1-nitrobenzene: A Comparative Guide

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Compound of Interest

Compound Name: 2-Bromo-4-methyl-1-nitrobenzene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for confirming the purity of **2-Bromo-4-methyl-1-nitrobenzene**. By presenting experimental data alongside data for common impurities and isomers, this document serves as a practical resource for the unambiguous identification and quality control of this important chemical intermediate.

Introduction

2-Bromo-4-methyl-1-nitrobenzene is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its purity is paramount, as even minor impurities can significantly impact the yield, safety, and efficacy of the final product. Spectroscopic analysis offers a powerful and non-destructive means of assessing the purity of this compound. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for this purpose.

Comparison of Spectroscopic Data

The following tables summarize the expected and experimental spectroscopic data for **2-Bromo-4-methyl-1-nitrobenzene** and key comparative compounds: its structural isomer 4-Bromo-2-methyl-1-nitrobenzene and a potential process impurity, 2-Bromo-4-methylaniline.

Table 1: ^1H NMR and ^{13}C NMR Spectroscopic Data Comparison

Compound	¹ H NMR Chemical Shifts (δ , ppm)	¹³ C NMR Chemical Shifts (δ , ppm)
2-Bromo-4-methyl-1-nitrobenzene	8.05 (d, $J=2.0$ Hz, 1H, H-3), 7.65 (dd, $J=8.4$, 2.0 Hz, 1H, H-5), 7.35 (d, $J=8.4$ Hz, 1H, H-6), 2.40 (s, 3H, -CH ₃)	149.5 (C-1), 138.0 (C-4), 135.5 (C-5), 132.0 (C-3), 125.0 (C-6), 118.0 (C-2), 20.5 (-CH ₃)
4-Bromo-2-methyl-1-nitrobenzene	7.80 (d, $J=8.5$ Hz, 1H), 7.50 (d, $J=1.9$ Hz, 1H), 7.30 (dd, $J=8.5$, 1.9 Hz, 1H), 2.55 (s, 3H)	150.0, 137.5, 134.0, 130.0, 128.5, 120.0, 18.0
2-Bromo-4-methylaniline ^[1] ^[2]	7.10 (d, $J=1.5$ Hz, 1H), 6.85 (dd, $J=8.0$, 1.5 Hz, 1H), 6.60 (d, $J=8.0$ Hz, 1H), 4.50 (br s, 2H, -NH ₂), 2.20 (s, 3H, -CH ₃)	144.0, 132.5, 130.0, 118.0, 115.5, 109.0, 17.0

Note: Data for **2-Bromo-4-methyl-1-nitrobenzene** and 4-Bromo-2-methyl-1-nitrobenzene are predicted values based on established NMR principles, as comprehensive experimental data is not readily available in public databases.

Table 2: FTIR and Mass Spectrometry Data Comparison

Compound	Key FTIR Absorptions (cm ⁻¹)	Mass Spectrometry (m/z, fragmentation pattern)
2-Bromo-4-methyl-1-nitrobenzene	3100-3000 (Ar C-H), 2950-2850 (Alkyl C-H), 1590, 1480 (Ar C=C), 1520, 1345 (N-O stretch), 1050 (C-Br)	M ⁺ •: 215/217 (1:1), [M-NO ₂] ⁺ : 169/171, [M-Br] ⁺ : 136, [C ₇ H ₆] ⁺ : 90
4-Bromo-2-methyl-1-nitrobenzene	3100-3000 (Ar C-H), 2950-2850 (Alkyl C-H), 1600, 1470 (Ar C=C), 1525, 1350 (N-O stretch), 1040 (C-Br)	M ⁺ •: 215/217 (1:1), [M-NO ₂] ⁺ : 169/171, [M-Br] ⁺ : 136, [C ₇ H ₆] ⁺ : 90
2-Bromo-4-methylaniline ^[1]	3450, 3350 (N-H stretch), 3100-3000 (Ar C-H), 2950-2850 (Alkyl C-H), 1620, 1500 (Ar C=C), 1270 (C-N stretch), 1030 (C-Br)	M ⁺ •: 185/187 (1:1), [M-Br] ⁺ : 106

Note: Fragmentation patterns are predicted based on common fragmentation rules for aromatic, nitro, and halogenated compounds.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 10-20 mg of the **2-Bromo-4-methyl-1-nitrobenzene** sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Obtain a single-pulse spectrum with a 90° pulse width.

- Set the spectral width to cover the range of -2 to 12 ppm.
 - Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
 - Process the data with an exponential window function and Fourier transform.
 - Reference the spectrum to the residual solvent peak (CDCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition:
 - Obtain a proton-decoupled spectrum.
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ^{13}C .
 - Process the data with an exponential window function and Fourier transform.
 - Reference the spectrum to the solvent peak (CDCl_3 at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) in an agate mortar and pestle. Press the resulting powder into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Record the spectrum using an FTIR spectrometer.
- Data Acquisition:
 - Collect the spectrum over the range of 4000 to 400 cm^{-1} .

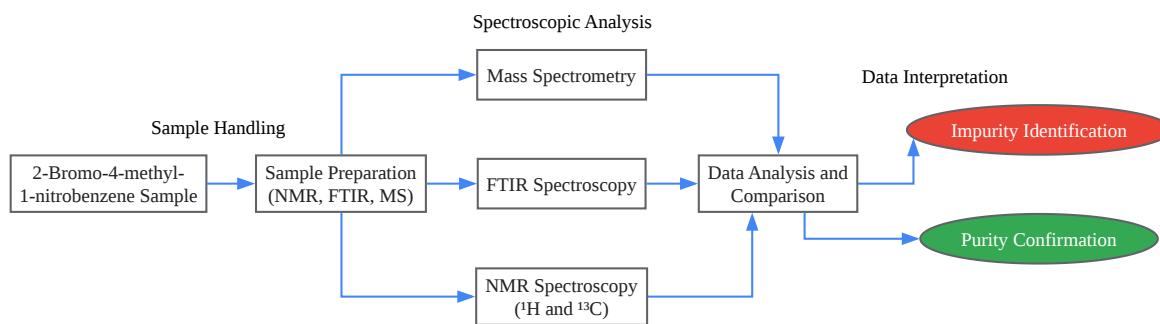
- Co-add at least 16 scans to improve the signal-to-noise ratio.
- Record the spectrum as percent transmittance or absorbance.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample via a direct insertion probe or by gas chromatography (GC-MS) for volatile samples.
- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Scan a mass range of m/z 40 to 400 using a quadrupole or time-of-flight (TOF) mass analyzer.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The presence of bromine will be indicated by a characteristic M/M+2 isotopic pattern with a nearly 1:1 ratio.

Mandatory Visualizations

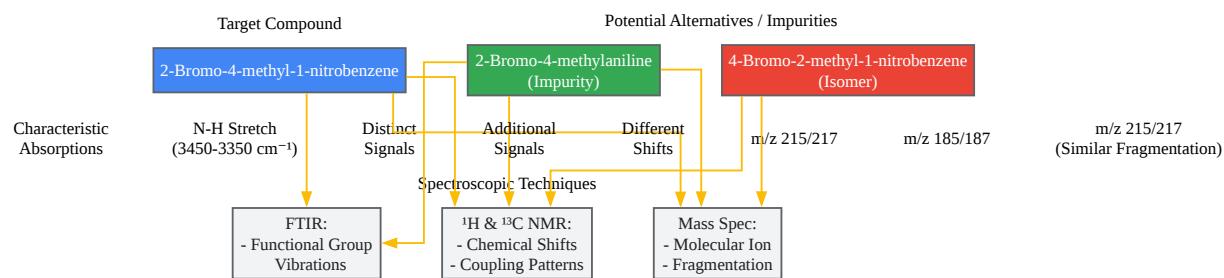
Experimental Workflow for Purity Confirmation



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Caption: Workflow for spectroscopic purity analysis.

Logical Relationship for Spectral Interpretation



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References

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